ethyl 4-[({(2E)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoate
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Overview
Description
Ethyl 4-[({(2E)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoate is a complex organic compound that belongs to the class of thiazolidinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[({(2E)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoate typically involves a multi-step process. One common method includes the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form a thiazolidinone intermediate. This intermediate is then reacted with ethyl 4-aminobenzoate under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol and catalysts such as citric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[({(2E)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Ethyl 4-[({(2E)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-[({(2E)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The thiazolidinone moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolidinone derivatives, such as:
- Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate .
- 2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate .
Uniqueness
Ethyl 4-[({(2E)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoate is unique due to its specific structural features, which confer distinct biological activities. The presence of both the thiazolidinone and benzoate moieties allows for versatile interactions with various biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C21H21N3O5S |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
ethyl 4-[[2-[2-(4-methoxyphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C21H21N3O5S/c1-3-29-20(27)13-4-6-14(7-5-13)22-18(25)12-17-19(26)24-21(30-17)23-15-8-10-16(28-2)11-9-15/h4-11,17H,3,12H2,1-2H3,(H,22,25)(H,23,24,26) |
InChI Key |
SCDNONCTKXFKCV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=NC3=CC=C(C=C3)OC)S2 |
Origin of Product |
United States |
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